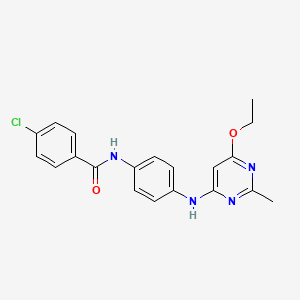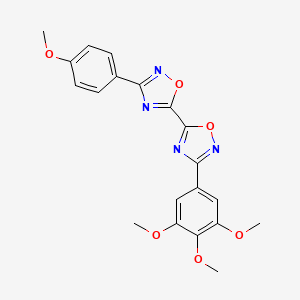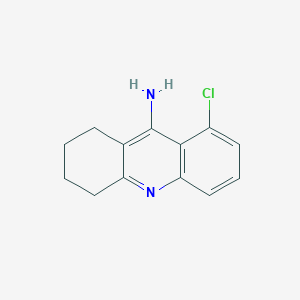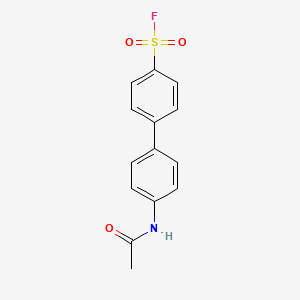![molecular formula C12H13F3N4O4 B2872048 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid CAS No. 1864058-45-6](/img/structure/B2872048.png)
3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid” is a complex organic molecule. It contains a triazolopyridine core, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom . The molecule also contains a propanoic acid group and a trifluoroacetic acid group .
Synthesis Analysis
The synthesis of similar triazolopyrimidine derivatives has been reported in the literature . These procedures involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . These studies provide information about the molecular weight, the InChI and InChIKey, and the 2D and 3D structures of the molecules .Chemical Reactions Analysis
The chemical reactions involving similar triazolopyrimidine derivatives have been studied . These reactions involve the formation of a Knoevenagel condensation product with the participation of acetylacetone and arylglyoxal, the isolation of adduct formed by nucleophilic addition of urea at the activated double bond, and its further cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . These studies provide information about the IR spectrum, the 1H NMR spectrum, the 13C NMR spectrum, and the melting point of the compounds .Applications De Recherche Scientifique
DNA-PK Inhibitor Synthesis
AZD7648: , a highly selective DNA-PK inhibitor , is synthesized using the 7-methyl-[1,2,4]triazolo[1,5-a]pyridine moiety as a key component . DNA-PK is crucial in non-homologous end joining, a primary pathway for repairing DNA double-strand breaks. Inhibitors like AZD7648 are promising for cancer therapy, especially in combination with treatments that induce DNA damage .
Antifungal and Antimicrobial Agents
The triazole ring, present in the compound’s structure, is a common feature in various antifungal and antimicrobial agents. Triazoles have shown effectiveness against a range of pathogens, making them valuable in developing new medications to combat drug-resistant infections .
Antimalarial Activity
This compound serves as a reactant in synthesizing inhibitors with antimalarial activity. By targeting specific enzymes within the malaria parasite, these inhibitors can prevent the disease’s progression and are vital in the ongoing fight against malaria .
Influenza Virus Inhibition
Researchers have identified derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which exhibit the ability to inhibit influenza virus RNA polymerase. This is crucial for developing new antiviral drugs, particularly against influenza strains .
Anticancer Properties
The compound has been used in the synthesis of molecules tested for their antiproliferative activities against various cancer cell lines. These studies are fundamental in discovering new chemotherapeutic agents .
Pharmacological Research
Due to its versatile binding capabilities with enzymes and receptors, the triazole moiety is central to pharmacological research. It’s involved in the synthesis of compounds with potential therapeutic applications across a spectrum of diseases .
Mécanisme D'action
Target of Action
The primary target of this compound is the DNA-dependent Protein Kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response, responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .
Mode of Action
The compound acts as an inhibitor of DNA-PK . By inhibiting DNA-PK, it prevents the repair of DSBs, which can lead to cell death, particularly in cancer cells that often have more DNA damage than normal cells .
Biochemical Pathways
The inhibition of DNA-PK affects the DNA damage response pathway . This pathway is crucial for maintaining genomic stability, and its disruption can lead to cell death. The compound’s action on this pathway can have downstream effects on cell survival and proliferation .
Result of Action
The inhibition of DNA-PK by this compound can lead to an accumulation of DSBs in the DNA, which the cell cannot repair. This can result in cell death, particularly in cells with high levels of DNA damage, such as cancer cells . Monotherapy activity in murine xenograft models was observed, and regressions were observed when combined with inducers of DSBs (doxorubicin or irradiation) or PARP inhibition (olaparib) .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.C2HF3O2/c1-7-4-8(11-3-2-10(15)16)14-9(5-7)12-6-13-14;3-2(4,5)1(6)7/h4-6,11H,2-3H2,1H3,(H,15,16);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRFDFIRIIRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C(=C1)NCCC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2871968.png)
![[(2-Fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2871969.png)
![2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B2871971.png)
![(Z)-methyl 3-(2-methoxyethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2871974.png)


![1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2871978.png)


![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2871985.png)
![2-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2871986.png)
